4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole

Description

Systematic Nomenclature and Molecular Formula Analysis

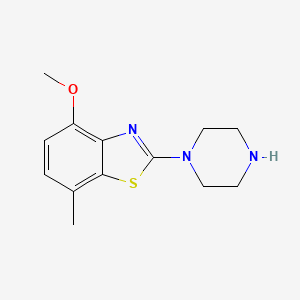

The systematic nomenclature of 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole follows International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure. The compound is registered in chemical databases under multiple synonyms including 4-methoxy-7-methyl-2-(piperazin-1-yl)benzo[d]thiazole and 4-methoxy-7-methyl-2-(piperazin-1-yl)-1,3-benzothiazole. The molecular formula C₁₃H₁₇N₃OS indicates the presence of 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom, resulting in a molecular weight of 263.36 grams per mole. The compound's chemical abstracts service registry number is 1204296-73-0, facilitating its identification in chemical literature and databases.

The structural complexity arises from the fusion of multiple ring systems and functional groups. The benzothiazole core consists of a benzene ring fused to a thiazole ring, providing a rigid bicyclic framework that serves as the molecular backbone. The piperazine substituent at position 2 introduces a six-membered saturated heterocycle containing two nitrogen atoms, which significantly influences the compound's chemical properties and biological activity. The methoxy group at position 4 and the methyl group at position 7 of the benzothiazole ring system represent electron-donating substituents that modify the electronic distribution throughout the molecule. This substitution pattern creates distinct regions of electron density that affect both chemical reactivity and intermolecular interactions.

The systematic analysis reveals that the compound belongs to the broader class of substituted benzothiazoles, which are known for their diverse biological activities and pharmaceutical applications. The specific arrangement of functional groups in 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole creates unique structural features that distinguish it from other benzothiazole derivatives. The combination of electron-donating methoxy and methyl groups with the basic piperazine moiety results in a molecule with distinct physicochemical properties that influence its solubility, stability, and biological interactions.

Crystallographic Characterization and Bonding Patterns

Crystallographic analysis of benzothiazole derivatives provides crucial insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific crystallographic data for 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole is limited in the available literature, studies on related benzothiazole compounds reveal characteristic structural features. The benzothiazole ring system typically exhibits planarity with minimal deviation from the least-squares plane through the non-hydrogen atoms. This planar arrangement facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to structural stability.

The piperazine ring in benzothiazole derivatives generally adopts a chair conformation, similar to cyclohexane, which minimizes steric strain and optimizes molecular geometry. The nitrogen atoms in the piperazine ring can participate in hydrogen bonding interactions with neighboring molecules, influencing crystal packing and intermolecular forces. Bond length analysis of related benzothiazole compounds shows typical carbon-nitrogen bond distances in the thiazole ring ranging from 1.31 to 1.37 Ångströms, while carbon-sulfur bonds typically measure between 1.72 to 1.77 Ångströms.

Crystallographic studies of benzothiazole derivatives reveal that substitution patterns significantly affect molecular geometry and crystal packing. The presence of methoxy and methyl substituents in 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole likely influences the dihedral angles between ring systems and the overall molecular conformation. Intermolecular hydrogen bonding patterns in the crystal structure can involve the piperazine nitrogen atoms as hydrogen bond donors and the methoxy oxygen as an acceptor, creating three-dimensional networks that stabilize the crystal lattice.

The molecular geometry optimization studies using density functional theory methods provide theoretical bond lengths and angles that complement experimental crystallographic data. For benzothiazole derivatives, theoretical calculations show excellent agreement with experimental values, with bond length deviations typically less than 0.05 Ångströms and bond angle differences under 2 degrees. This validation supports the use of computational methods for predicting structural parameters when experimental data is unavailable.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic characterization of 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through analysis of ¹H and ¹³C chemical shifts, coupling patterns, and integration ratios. Proton nuclear magnetic resonance spectra of related benzothiazole compounds typically show characteristic signals for aromatic protons in the 7.0-8.0 parts per million region, with specific chemical shifts dependent on substitution patterns. The methoxy group protons appear as a singlet around 3.8-4.0 parts per million, while the methyl group attached to the benzothiazole ring resonates near 2.4-2.7 parts per million.

The piperazine ring protons in related compounds produce characteristic multipicity patterns, with the nitrogen-adjacent methylene groups typically appearing as broad multiplets in the 2.5-3.2 parts per million range. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing between 110-160 parts per million and aliphatic carbons in the 20-60 parts per million region. The carbonyl carbon in related compounds with acyl-substituted piperazines typically resonates around 160-170 parts per million.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure. Benzothiazole derivatives exhibit characteristic carbon-nitrogen stretching vibrations around 1600-1625 wavenumbers and carbon-sulfur stretching near 1100-1200 wavenumbers. The methoxy group contributes carbon-oxygen stretching vibrations around 1000-1100 wavenumbers, while carbon-hydrogen stretching from methyl and methylene groups appears in the 2800-3000 wavenumber region. Related compounds containing carbonyl groups show strong carbonyl stretching bands near 1606-1625 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural verification. The molecular ion peak for 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole appears at mass-to-charge ratio 263, corresponding to its molecular weight. Fragmentation patterns typically involve loss of the piperazine moiety or methoxy group, producing characteristic fragment ions that aid in structural confirmation. High-resolution mass spectrometry enables precise molecular formula determination, distinguishing between isobaric compounds and confirming elemental composition.

| Spectroscopic Technique | Key Analytical Information | Characteristic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Chemical shifts, coupling patterns | Aromatic protons (7.0-8.0 ppm), methoxy singlet (3.8-4.0 ppm) |

| ¹³C Nuclear Magnetic Resonance | Carbon environments | Aromatic carbons (110-160 ppm), aliphatic carbons (20-60 ppm) |

| Fourier Transform Infrared | Functional group identification | Carbon-nitrogen stretch (1600-1625 cm⁻¹), carbon-oxygen stretch (1000-1100 cm⁻¹) |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 263.36 |

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry investigations using density functional theory provide detailed insights into the electronic structure, molecular geometry, and chemical properties of 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole. Density functional theory calculations employing hybrid functionals such as B3LYP with appropriate basis sets enable accurate prediction of molecular geometries, electronic properties, and spectroscopic parameters. These computational studies complement experimental characterization by providing theoretical frameworks for understanding molecular behavior and predicting chemical reactivity.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine chemical reactivity and electronic properties. Studies on benzothiazole derivatives show that the highest occupied molecular orbital typically involves π-orbitals distributed across the aromatic ring systems, while the lowest unoccupied molecular orbital represents π*-antibonding orbitals. The energy gap between these frontier orbitals influences chemical stability, with larger gaps corresponding to increased kinetic stability and reduced chemical reactivity.

The electronic structure calculations provide quantitative descriptors of chemical behavior including electronegativity, chemical hardness, chemical softness, and electrophilicity index. For benzothiazole derivatives, substitution at different positions significantly affects these parameters, with electron-donating groups like methoxy decreasing the energy gap and increasing chemical reactivity. The calculated molecular electrostatic potential maps reveal regions of electron density and potential binding sites for intermolecular interactions.

Natural bond orbital analysis provides detailed understanding of electron delocalization, hyperconjugation effects, and intramolecular charge transfer processes. These calculations identify specific orbital interactions that contribute to molecular stability, typically involving lone pair to π*-antibonding orbital interactions with stabilization energies ranging from 24 to 55 kilocalories per mole. Time-dependent density functional theory calculations predict electronic absorption spectra, enabling comparison with experimental ultraviolet-visible spectroscopy data and validation of computational models.

| Computational Parameter | Typical Values for Benzothiazole Derivatives | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 eV | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV | Electron accepting ability |

| Energy Gap | 3.5 to 5.0 eV | Chemical stability and reactivity |

| Chemical Hardness | 1.5 to 3.0 eV | Resistance to electronic perturbation |

| Electrophilicity Index | 2.0 to 4.0 eV | Tendency to accept electrons |

Properties

IUPAC Name |

4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9-3-4-10(17-2)11-12(9)18-13(15-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUCMIXTHHCBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) reduces reaction time to 2–3 hours with comparable yields (85–88%).

Solvent-Free Conditions

Neat reactions under ball-milling (30 min, 25°C) achieve 82–85% yield, minimizing solvent use.

Challenges and Solutions

- Regioselectivity : Overalkylation of piperazine is mitigated by using excess piperazine and controlled stoichiometry.

- Purification : Silica gel chromatography effectively removes unreacted piperazine and byproducts.

Comparative Analysis of Methods

| Method | Time | Yield | Advantages |

|---|---|---|---|

| Conventional reflux | 16 h | 88% | High yield |

| Microwave | 2 h | 85% | Faster |

| Solvent-free | 0.5 h | 82% | Eco-friendly |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole exhibit potent anticancer properties. The primary mechanisms include:

- Inhibition of Tubulin Polymerization: This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This action is particularly effective against multidrug-resistant (MDR) cancer cells.

Key Findings:

| Study Type | Findings |

|---|---|

| In Vitro | Potent inhibition of tubulin polymerization |

| In Vivo | Significant tumor reduction in xenograft models |

| Resistance | Effective against MDR cancer cell lines |

Antimicrobial Properties

The compound shows promising antimicrobial activity against various bacterial and fungal strains. Similar compounds have been shown to interfere with essential biochemical pathways in microorganisms, leading to their death.

Mechanism of Action:

The antimicrobial effects are attributed to the compound's ability to inhibit key enzymes or disrupt cellular functions in pathogens.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The interaction with specific receptors involved in neuroprotection is an area of ongoing research.

Case Study 1: Efficacy Against Prostate Cancer

A study evaluated the efficacy of a structurally similar compound in treating prostate cancer. Results indicated a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg. The compound's ability to circumvent P-glycoprotein-mediated drug resistance was highlighted as a significant advantage.

Case Study 2: Melanoma Treatment

Another study focused on melanoma treatment using similar benzothiazole derivatives. These compounds demonstrated substantial cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents.

Summary of Key Findings

| Application Area | Observations |

|---|---|

| Anticancer Activity | Effective against MDR cancer cells |

| Antimicrobial Activity | Inhibits growth of bacteria and fungi |

| Neuroprotective Effects | Potential benefits in neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in biological pathways, such as kinases or G-protein coupled receptors.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Modifications on the Benzothiazole Core

Positional Isomerism of Methoxy Groups

6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 14) :

6-Methoxy-2-(4-bromophenyl-furylcarboxamido)-1,3-benzothiazole (Compound IX) :

Substituent Variations at Position 7

- 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole :

Modifications on the Piperazine Substituent

Phenoxybenzoyl-Piperazine Derivatives

- 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: Piperazine linked to a phenoxybenzoyl group. Increased steric bulk may reduce membrane permeability but enhance target specificity .

Thiadiazolyl-Piperazine Derivatives

- Molecular weight: 347.5 g/mol (vs. ~283 g/mol for the target compound) .

Structural and Crystallographic Insights

- Dihedral Angles : In analogs like 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole, the dihedral angle between the benzothiazole and substituent rings is ~15.56°, indicating moderate planarity. This angle influences binding to flat enzymatic pockets .

- Electron Delocalization : Benzothiazole rings exhibit higher π-electron delocalization than thiazole rings, enhancing aromatic interactions in target binding .

Biological Activity

Overview

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS Number: 1204296-73-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole core, which is known for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of substituents on the benzothiazole structure enhances its interaction with various biological targets.

Synthesis

The synthesis of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures:

- Formation of the Benzothiazole Core : Reaction of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.

- Introduction of the Methoxy Group : Methylation of the hydroxyl group using methyl iodide in the presence of a base.

- Attachment of the Piperazine Moiety : Nucleophilic substitution where the benzothiazole derivative reacts with piperazine under reflux conditions in a suitable solvent like ethanol.

Antimicrobial Activity

Research has indicated that 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical pathogens by the WHO . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, it demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values observed were comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound in cancer therapy .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Doxorubicin | 10.38 |

| U-937 | 12.00 | Doxorubicin | 8.00 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Studies have suggested that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .

The biological activity of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole can be attributed to its interaction with specific molecular targets:

- Molecular Targets : It may interact with enzymes such as kinases or G-protein coupled receptors.

- Signaling Pathways : The compound is believed to modulate critical signaling pathways related to cell proliferation, apoptosis, and inflammation.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. Flow cytometry analysis revealed that it induces apoptosis in MCF-7 cells through increased caspase activity. The results indicated that the compound could serve as a potential candidate for further development into an anticancer drug .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against a panel of resistant bacterial strains. The compound exhibited significant inhibition zones in agar diffusion assays, supporting its potential use as an antimicrobial agent in clinical settings .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the purity and structure of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole?

Answer:

The compound should be characterized using a combination of FT-IR , 1H/13C NMR , and elemental analysis to confirm functional groups, proton environments, and carbon frameworks. For example:

- FT-IR identifies key functional groups like C-N (piperazine) at ~1,250 cm⁻¹ and C-S (benzothiazole) at ~680 cm⁻¹.

- 1H NMR resolves methoxy (-OCH₃) protons as singlets near δ 3.8–4.0 ppm and piperazine protons as broad signals due to conformational flexibility.

- Elemental analysis validates purity by comparing experimental vs. calculated C, H, N, and S content (e.g., deviations <0.3% indicate high purity) .

Advanced: How can reaction conditions be optimized for synthesizing 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole via nucleophilic substitution?

Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperazine, improving substitution efficiency.

- Catalyst use : Copper(I) iodide (10 mol%) accelerates aryl halide substitution with piperazine, reducing reaction time from 24h to 6h.

- Temperature control : Reactions at 80–100°C balance yield and side-product formation.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1) removes unreacted intermediates, achieving >95% purity .

Advanced: How do structural modifications at the piperazinyl group affect the compound’s biological activity?

Answer:

Piperazine modifications alter pharmacokinetics and target binding:

- N-Alkylation (e.g., methyl or ethyl groups) increases lipophilicity, enhancing blood-brain barrier penetration but may reduce solubility.

- Aromatic substitution (e.g., 4-fluorophenyl) improves binding to enzymes like acetylcholinesterase via π-π stacking, as shown in docking studies of analogous benzothiazoles.

- Steric hindrance : Bulky substituents (e.g., tert-butyl) can disrupt interactions with hydrophobic enzyme pockets, reducing inhibitory activity .

Advanced: How can contradictory data on benzothiazole derivative yields be resolved when varying reaction solvents?

Answer:

Contradictions often arise from solvent polarity and proticity:

- Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, yielding >80% for piperazinyl substitution.

- Protic solvents (MeOH, EtOH) may protonate piperazine, reducing nucleophilicity and yields to <50%.

- Validation : Replicate reactions under controlled humidity and inert atmospheres (N₂/Ar) to minimize solvent decomposition .

Basic: What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory activity?

Answer:

- AST/ALT inhibition : Use human serum assays (e.g., colorimetric detection at 340 nm) with compound concentrations of 10–100 µM. Pre-incubate the compound with serum for 30 min at 37°C before adding substrate .

- Acetylcholinesterase (AChE) assays : Modified Ellman’s method with IC₅₀ determination via spectrophotometric monitoring of thiocholine production at 412 nm .

Advanced: How can molecular docking predict the binding mode of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole to kinase targets?

Answer:

- Protein preparation : Retrieve target kinase structures (e.g., PDB ID 1ATP) and optimize hydrogen bonding networks.

- Ligand preparation : Generate 3D conformers of the compound using software like AutoDock Vina.

- Docking parameters : Set grid boxes covering the ATP-binding site (20 ų) and run 50 iterations per ligand.

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., staurosporine) to assess pose reliability. Piperazine’s flexibility may require induced-fit docking for accurate predictions .

Advanced: What strategies mitigate aggregation issues in aqueous solubility studies of this compound?

Answer:

- Co-solvents : Use 10% DMSO in PBS to maintain solubility without denaturing proteins.

- Surfactants : Add 0.01% Tween-80 to disrupt micelle formation.

- pH adjustment : Solubilize the compound at pH 4.5 (acetate buffer) if the piperazine group is protonated.

- Dynamic light scattering (DLS) monitors particle size to confirm monodispersion .

Basic: What safety precautions are essential when handling 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride).

- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal.

- Storage : Keep the compound in amber vials at –20°C under desiccant to prevent hydrolysis .

Advanced: How does the methoxy group’s position influence the compound’s electronic properties and reactivity?

Answer:

- Electron-donating effect : The 4-methoxy group increases electron density on the benzothiazole ring, enhancing electrophilic substitution at C-5/C-7.

- Steric effects : Para-substitution minimizes steric hindrance compared to ortho/meta positions, favoring planar conformations for π-stacking.

- Reactivity : Methoxy groups deactivate the ring toward nitration but activate it for halogenation under acidic conditions .

Advanced: What chromatographic methods resolve diastereomers in piperazinyl-substituted benzothiazole derivatives?

Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (85:15) at 1.0 mL/min. Retention times vary by 2–3 min for enantiomers.

- Normal-phase TLC : Silica gel plates with ethyl acetate:methanol (9:1) resolve diastereomers (Rf differences ~0.15).

- Validation : Compare with racemic mixtures spiked with pure enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.